molecular formula C16H18F3NO4S B2806128 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421513-37-2

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2806128
CAS RN: 1421513-37-2
M. Wt: 377.38
InChI Key: UAJJVDVWSPCHHL-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F3NO4S and its molecular weight is 377.38. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Compounds similar to the specified chemical structure, especially those with benzenesulfonamide derivatives, have been investigated for their potential in photodynamic therapy (PDT). For instance, zinc(II) phthalocyanines substituted with new benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on benzenesulfonamide derivatives has also demonstrated anticancer potential. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes show promise in treating various diseases, including uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders, due to their interaction with the progesterone receptor (González-Álvarez et al., 2013).

Antibacterial Properties

The antibacterial properties of new Schiff bases of sulfa drugs and their metal complexes have been explored. These compounds exhibit significant inhibitory activities against various bacterial strains, including Escherichia coli, highlighting their potential as antibacterial agents (Alyar et al., 2018).

Enzyme Inhibition

Several studies have demonstrated the enzyme inhibitory effects of these compounds, particularly against enzymes like carbonic anhydrase. This property is crucial for developing therapeutic agents for conditions such as glaucoma and diuretic issues. The enzyme inhibition activity is significantly enhanced in the presence of metal complexes, indicating the role of these compounds in medicinal chemistry (Alyar et al., 2019).

Ligands for Metal Complex Formation

The ability of benzenesulfonamide derivatives to act as ligands for metal complex formation has been extensively studied. These complexes not only exhibit diverse biological activities but also offer insights into the design of new therapeutic agents with improved pharmacological profiles. The structural characteristics of these compounds, including their ability to form stable metal complexes, contribute to their potential applications in drug design and development (Yamada et al., 2016).

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4S/c1-10-9-14(11(2)24-10)15(21)7-8-20-25(22,23)13-5-3-12(4-6-13)16(17,18)19/h3-6,9,15,20-21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJJVDVWSPCHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.